N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZSADZRVMGPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329876 | |
| Record name | N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24303-09-1 | |
| Record name | N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction.
This disconnection yields two primary precursor molecules, or "synthons": a pyridine-3-carbonyl cation equivalent and a 3-chloro-4-fluoroaniline (B193440) anion equivalent. The practical chemical equivalents for these synthons are nicotinic acid (or its activated derivatives) and 3-chloro-4-fluoroaniline, respectively.
Figure 1: Retrosynthetic Disconnection of the Target Molecule
This analysis establishes that the primary synthetic challenge lies in efficiently forming the amide linkage between these two key building blocks.
Classical Synthetic Routes for Pyridine-3-carboxamide (B1143946) Formation
The formation of the pyridine-3-carboxamide linkage is typically achieved through standard amide coupling reactions, which require the activation of the carboxylic acid precursor.
Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid group of nicotinic acid must be "activated" to make it more electrophilic.
Acyl Chloride Formation: A common method involves converting nicotinic acid to nicotinoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting highly reactive acyl chloride then readily reacts with 3-chloro-4-fluoroaniline to form the desired amide. A base, such as pyridine (B92270) or a tertiary amine, is often added to neutralize the HCl byproduct. fishersci.co.uk
Peptide Coupling Reagents: A wide array of coupling reagents, developed extensively for peptide synthesis, can be employed to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents work by generating a highly activated ester intermediate in situ. fishersci.co.uk This approach often proceeds under milder conditions and with higher yields compared to the acyl chloride method.
Below is a table comparing common coupling reagents used in amide synthesis.
| Coupling Reagent | Full Name | Byproduct | Typical Conditions |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Aprotic solvents (DCM, THF), Room Temp |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Aqueous or organic solvents |
| T3P® | n-Propanephosphonic acid anhydride | Phosphonic acids | Mild conditions, low epimerization acs.org |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Polar aprotic solvents (DMF), Base (DIEA) fishersci.co.uk |
Nicotinic Acid (Pyridine-3-carboxylic acid): This is a widely available industrial chemical. The primary industrial synthesis route is the oxidation of 3-picoline (3-methylpyridine). wikipedia.org This process can be achieved through various methods, including ammoxidation to form nicotinonitrile, followed by hydrolysis to nicotinic acid. wikipedia.org Biosynthetically, nicotinic acid is produced from the amino acid tryptophan. wikipedia.orgfrontiersin.org
3-chloro-4-fluoroaniline: This aniline (B41778) derivative is a crucial intermediate in the synthesis of pharmaceuticals. google.com The most common synthetic route involves the reduction of 3-chloro-4-fluoronitrobenzene. google.comchemicalbook.com Several methods can be employed for this nitro group reduction.
The table below outlines common reduction methods for this transformation.
| Method | Reagents & Conditions | Yield | Purity | Reference |
| Catalytic Hydrogenation | 1% Pt/C catalyst, H₂ (0.1-5 MPa), 50-100 °C | >94% | >99.5% | google.com |
| Metal Reduction | Iron powder, electrolyte solution | High | N/A | google.com |
| Metal Reduction | Iron powder, Acetic Acid, EtOH/H₂O | 94% | N/A | nih.gov |
Advanced Synthetic Strategies
To improve efficiency, yield, and environmental friendliness, modern synthetic strategies are often employed.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often with an improvement in product yield and purity. arkat-usa.orgnih.gov This technique is highly applicable to the synthesis of carboxamide derivatives. The high-speed, localized heating provided by microwaves can efficiently drive the amide coupling reaction to completion. Studies on the synthesis of various heterocyclic amides and related structures have consistently shown that microwave irradiation offers significant advantages over conventional heating methods. nih.govmdpi.commdpi.com
A comparative example from the synthesis of related heterocyclic compounds highlights the advantages:
| Method | Reaction Time | Yield |
| Conventional Heating | 2 hours | 50% |
| Microwave Irradiation | 3 minutes | 65% |
This acceleration is attributed to the efficient energy transfer from the microwave field directly to the polar molecules in the reaction mixture.
Solvent-free synthesis, or "solid-state" reaction, is a green chemistry approach that aims to minimize or eliminate the use of volatile organic solvents. cmu.edu Reactions are often carried out by grinding or heating the solid reactants together, sometimes with a catalytic amount of a liquid or a solid support. This methodology offers several benefits, including reduced environmental waste, lower costs, and often, enhanced reaction rates and selectivity. cmu.eduresearchgate.net
For the synthesis of this compound, a solvent-free approach could involve mixing nicotinic acid, 3-chloro-4-fluoroaniline, and a suitable solid coupling agent, followed by heating. Such conditions can be particularly effective for condensation reactions where the removal of a small byproduct molecule (like water) drives the reaction forward. researchgate.net While specific solvent-free syntheses for this exact molecule are not widely documented, the principle has been successfully applied to a vast range of amide formations and other condensation reactions. rsc.org
Multicomponent Reactions Incorporating 3-Chloro-4-fluorophenyl Aniline
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. The use of 3-chloro-4-fluoroaniline as a key component in such reactions is a promising strategy for rapid library synthesis. While specific examples detailing the synthesis of this compound using MCRs are not extensively documented in the literature, the principles of established MCRs like the Ugi and Passerini reactions can be applied.
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amide derivatives. A hypothetical Ugi reaction for the synthesis of a derivative of the target compound could involve the reaction of an aldehyde, 3-chloro-4-fluoroaniline, nicotinic acid (or a derivative), and an isocyanide. This would generate a peptidomimetic scaffold, with the core structure related to this compound. The reaction is typically rapid and proceeds with high atom economy.
Similarly, the Passerini three-component reaction could be envisioned to produce related structures. This reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. While not directly yielding the target amide, variations of this reaction could be adapted to incorporate the 3-chloro-4-fluorophenylamine and nicotinic acid moieties.
The exploration of these MCR pathways could provide a streamlined and diversity-oriented approach to novel analogs of this compound.
Derivatization and Scaffold Diversification
Further modification of the this compound scaffold is essential for fine-tuning its properties. This can be achieved by making substitutions at the pyridine ring, the 3-chloro-4-fluorophenyl group, or by modifying the amide linker.
The pyridine ring offers several positions for functionalization, which can significantly impact the molecule's biological activity and physicochemical properties.
C-H Functionalization : Recent advances in transition-metal-catalyzed C-H activation provide a direct method for introducing new functional groups onto the pyridine ring without the need for pre-functionalized starting materials. rsc.orgslideshare.net This approach can be used to introduce alkyl, aryl, or other groups at various positions, enhancing the structural diversity of the molecule. For instance, late-stage C-H functionalization has been successfully applied to other nicotinamides to discover novel antifungal agents. acs.org
Directed Ortho-Metalation (DoM) : This strategy allows for regioselective functionalization at the position ortho to a directing group. uwindsor.caharvard.eduwikipedia.orgbaranlab.org The amide group in this compound can potentially act as a directing group, facilitating the introduction of substituents at the C-2 or C-4 position of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) : If the pyridine ring is appropriately activated with electron-withdrawing groups or by conversion to a pyridinium (B92312) salt, it can undergo nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles.
A summary of potential pyridine ring modifications is presented in the table below.
Table 1: Potential Modifications at the Pyridine Ring| Modification Strategy | Potential Reagents/Catalysts | Target Position(s) | Introduced Functional Groups |
|---|---|---|---|
| C-H Functionalization | Palladium, Rhodium, Iridium catalysts | C2, C4, C5, C6 | Alkyl, Aryl, Halogen |
| Directed Ortho-Metalation | n-BuLi, s-BuLi, LDA | C2, C4 | Electrophiles (e.g., I2, CO2) |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Activated positions | Amino, Alkoxy, etc. |
The 3-chloro-4-fluorophenyl moiety also presents opportunities for derivatization, which can influence ligand-receptor interactions and pharmacokinetic properties.
Palladium-Catalyzed Cross-Coupling Reactions : The chlorine atom on the phenyl ring can be a handle for various cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-3 position. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This reaction is widely used in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom, activated by the adjacent chloro and amide groups, could potentially be displaced by strong nucleophiles under specific conditions. This would allow for the introduction of substituents at the C-4 position.
The following table outlines potential modifications to the phenyl ring.
Table 2: Potential Modifications on the 3-Chloro-4-fluorophenyl Group| Modification Strategy | Potential Reagents/Catalysts | Target Position | Introduced Functional Groups |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalysts, phosphine (B1218219) ligands, various amines | C3 (replacing Cl) | Primary and secondary amines |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., thiols, alkoxides) | C4 (replacing F) | Thioethers, Ethers |
The amide bond is a critical linker in the molecule, but it can be susceptible to metabolic degradation. Replacing the amide with a bioisostere can improve metabolic stability and other pharmacokinetic properties while maintaining or enhancing biological activity. drughunter.com
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. drughunter.com Common bioisosteric replacements for the amide bond include five-membered heterocyclic rings such as:
1,2,4-Oxadiazoles : These are frequently used as bioisosteres for esters and amides due to their resistance to hydrolysis. scispace.comnih.govresearchgate.netlifechemicals.com They can mimic the hydrogen bonding properties of the amide group. drughunter.com
1,3,4-Oxadiazoles : Similar to the 1,2,4-isomers, these are employed to improve metabolic stability and can act as a planar, aromatic linker. nih.govnih.gov
Triazoles : Both 1,2,3- and 1,2,4-triazoles are well-established nonclassical amide bioisosteres. nih.govnih.gov 1,2,3-Triazoles, in particular, can mimic both trans and cis amide bond conformations. nih.gov
Other potential amide bioisosteres include trifluoroethylamines and various other heterocyclic systems. drughunter.com The choice of bioisostere depends on the desired physicochemical properties and the specific biological target. researchgate.net
The table below summarizes some common amide bond bioisosteres.
Table 3: Common Bioisosteric Replacements for the Amide Linker| Bioisostere | Key Features |
|---|---|
| 1,2,4-Oxadiazole | Resistant to hydrolysis, mimics H-bonding. scispace.comnih.govresearchgate.netlifechemicals.com |
| 1,3,4-Oxadiazole | Improves metabolic stability, planar linker. nih.govnih.gov |
| 1,2,3-Triazole | Can mimic both trans and cis amides. nih.gov |
| Trifluoroethylamine | Enhances metabolic stability, reduces basicity of adjacent amine. drughunter.com |
Process Optimization and Scale-Up Considerations (Academic Perspective)
The transition from laboratory-scale synthesis to larger-scale production presents several challenges that need to be addressed from a process chemistry perspective. While specific scale-up data for this compound is not available, general principles for the synthesis of N-aryl amides and nicotinamide (B372718) derivatives can be applied. nih.govacs.orgnih.govrsc.orgresearchgate.net
Key considerations for process optimization and scale-up include:
Reagent Selection : The choice of coupling reagents for the amide bond formation is critical. While many effective reagents exist for small-scale synthesis, their cost, atom economy, and safety profile become significant factors on a larger scale. acs.org The use of greener and more sustainable reagents and catalysts is an important consideration. rsc.org For example, enzymatic catalysis is emerging as a green alternative for amide synthesis. rsc.org
Solvent Choice : The selection of solvents should prioritize safety, environmental impact, and ease of removal. The development of catalytic amidation protocols in more sustainable solvents is an active area of research. researchgate.net
Reaction Conditions : Optimization of reaction parameters such as temperature, concentration, and reaction time is crucial for maximizing yield and minimizing by-product formation. Continuous-flow microreactors can offer advantages in terms of heat and mass transfer, leading to shorter reaction times and improved yields for nicotinamide synthesis. rsc.org
Purification : Developing a robust and scalable purification method is essential. Crystallization is often preferred over chromatography for large-scale production due to its efficiency and lower cost.
Safety : A thorough safety assessment of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation at a larger scale.
The optimization of the synthesis of nicotinamide derivatives is an ongoing area of research, with a focus on developing more efficient, sustainable, and scalable processes. mdpi.comnih.govnih.govacs.org
Structural Elucidation and Characterization of N 3 Chloro 4 Fluorophenyl Pyridine 3 Carboxamide
The definitive identification and characterization of N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide, a compound of interest in various chemical research fields, rely on a suite of advanced analytical techniques. These methods provide unambiguous evidence of its molecular structure, purity, and solid-state conformation. This section details the application of spectroscopic, crystallographic, and chromatographic techniques in the comprehensive analysis of the title compound and its closely related derivatives.
Structure Activity Relationship Sar Studies
Elucidating the Role of the Pyridine-3-carboxamide (B1143946) Core
The pyridine-3-carboxamide moiety, also known as nicotinamide (B372718), is a foundational scaffold in a multitude of biologically active compounds. mdpi.comrsc.orgnih.gov It is considered a "privileged" structure in drug design due to its ability to interact with a wide range of biological targets through various non-covalent interactions. mdpi.comnih.gov This versatility has led to its incorporation into drugs for diverse therapeutic areas, including antibacterial, antifungal, and kinase inhibition. semanticscholar.orgresearchgate.netnih.gov
The core's biological significance is largely attributed to its specific arrangement of hydrogen bond donors and acceptors. The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen and the pyridine (B92270) ring nitrogen act as hydrogen bond acceptors. nih.gov X-ray crystallography studies of related pyridine-3-carboxamide inhibitors have confirmed the importance of an intricate network of hydrogen bonds. These interactions often involve the nitrogen atoms of the pyridine and carboxamide groups, a bound water molecule, and key amino acid residues like serine and aspartate within the target protein's active site. nih.gov This precise hydrogen-bonding capability is fundamental to the molecular recognition and binding affinity of these inhibitors to their respective enzymes, such as bacterial DNA gyrase. nih.govnih.gov The planar and aromatic nature of the pyridine ring also allows for favorable π-stacking interactions with aromatic amino acid residues in the binding pocket, further stabilizing the ligand-protein complex.
Pharmacophoric Features and Key Interaction Points
A pharmacophore model for this class of compounds can be constructed based on recurring structural motifs and their interactions observed in molecular docking and crystallography studies. nih.govresearchgate.netdovepress.com The essential features for biological activity include:
A hydrogen bond acceptor: The nitrogen atom of the pyridine ring is a key interaction point, frequently forming a hydrogen bond with a donor group in the enzyme's active site. nih.govnih.gov
A hydrogen bond donor: The amide (N-H) group is crucial for forming a hydrogen bond with an acceptor group on the protein target. nih.gov
A second hydrogen bond acceptor: The carbonyl oxygen of the amide linkage provides another critical point for hydrogen bonding. nih.gov
An aromatic/hydrophobic region: The pyridine ring itself serves as a hydrophobic scaffold.
A substituted aromatic ring: The 3-chloro-4-fluorophenyl moiety occupies a hydrophobic pocket, with the halogen atoms potentially forming specific halogen bonds or other electrostatic interactions that enhance binding affinity. nih.govresearchgate.netdovepress.com
Molecular docking studies of related analogs have visualized these interactions, showing that the pyridine-3-carboxamide core and the substituted phenyl ring orient themselves to maximize contact with key amino acid residues. nih.govresearchgate.netdovepress.com The amide linkage often acts as a central linker, positioning the two aromatic systems in an optimal conformation for binding. nih.govresearchgate.netdovepress.com
Substituent Effects on Biological Potency and Selectivity
The potency and selectivity of N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide analogs can be fine-tuned by systematically modifying different parts of the molecule. rsc.orgnih.govmdpi.com
The pattern of halogen substitution on the phenyl ring is a major factor influencing biological activity. SAR studies on various classes of inhibitors have consistently shown that both the type of halogen and its position are critical. nih.govresearchgate.netdovepress.com Electron-withdrawing substituents, particularly halogens, on an aromatic ring are known to influence the binding affinity. In a study of pyridine-3-carboxamide analogs targeting the bacterial wilt pathogen Ralstonia solanacearum, the position of a chloro group on an appended phenyl ring was shown to strongly influence biological activity. nih.govresearchgate.netdovepress.com
| Analog/Compound Series | Halogen Substituent & Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| N-(4-(phenyl)thiazol-2-yl)nicotinamide analogs | 4-Chloro | Exceptionally high activity against R. solanacearum | nih.govdovepress.com |
| N-(chlorophenyl)pyridinecarboxamides | Varies (ortho, meta, para) | Substitution pattern influences crystal packing and intermolecular interactions (e.g., N–H···Npyridine bonds), which is indicative of how it can affect protein binding. | whiterose.ac.uk |
| Pyridine carboxamide urease inhibitors | meta-Chloro | Most potent inhibition in the carbothioamide series. | rsc.org |
Modifying the core heterocyclic structure is a common strategy to improve potency, selectivity, and pharmacokinetic properties. nih.govsemanticscholar.orgmdpi.com This can involve substituting the pyridine ring with other heterocycles or adding substituents to the pyridine ring itself.
For example, in the development of C-Src kinase (CSK) inhibitors, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine (B1195680) core led to a significant improvement in potency. nih.gov This was attributed to the bicyclic core's ability to form enhanced hydrogen bonding interactions with hinge residues in the kinase domain. nih.gov Similarly, SAR studies of nicotinamide analogs as antifungal agents revealed that even small modifications to the scaffold could lead to a divergence in activity against different fungal pathogens, indicating that heterocyclic modifications can fine-tune the selectivity profile. semanticscholar.org
| Original Scaffold | Modified Scaffold | Target | Impact on Activity | Reference |
|---|---|---|---|---|
| Pyridazinone | Pyrazolo[1,5-a]pyridine | C-Src Kinase (CSK) | Significantly improved potency | nih.gov |
| Nicotinamide | Substituted Nicotinamide | Fungal pathogens | Modifications led to decreased potency or altered selectivity | semanticscholar.org |
| Imidazo[5,1-b] nih.govdovepress.comthiadiazole | Pyrazolo[3,4-b]pyridine | CDK8 | Improved metabolic stability while retaining potency | nih.gov |
The parent compound, this compound, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, considerations of enantiomeric purity are not directly applicable to this specific molecule.
However, stereochemistry becomes a critical factor when modifications to the scaffold introduce chiral centers or elements of axial chirality (atropisomerism). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. In related N-aryl amide structures, where rotation around the aryl-amide bond is restricted due to bulky substituents, stable atropisomers can exist. semanticscholar.org Although specific studies on chiral analogs of this compound are not extensively detailed in the available literature, any future development of more complex derivatives would necessitate a thorough investigation of their stereochemical properties to identify the most active and safe stereoisomer.
Scaffold Hopping and Bioisosteric Strategies for Lead Optimization
Scaffold hopping, a strategy to identify structurally novel compounds with similar biological activity, and bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, have been instrumental in refining the therapeutic potential of this compound derivatives. Research has primarily focused on modifications of the pyridine and the substituted phenyl rings to improve antifungal and other biological activities.
One significant area of investigation has been the development of nicotinamide derivatives as succinate (B1194679) dehydrogenase inhibitors (SDHIs) for antifungal applications. A close analog, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, has served as a key reference compound in these studies. The exploration of bioisosteric replacements on both the aniline (B41778) and pyridine moieties has yielded crucial insights into the SAR of this chemical class.
Bioisosteric Replacement on the Aniline Moiety
Systematic modifications of the 3-chloro-4-fluorophenyl ring have been conducted to understand the impact of different substituents on antifungal activity. The following table summarizes the in vitro antifungal activities (IC50) of several analogs against various phytopathogenic fungi.
| Compound | R1 | R2 | Botrytis cinerea IC50 (μg/mL) | Sclerotinia sclerotiorum IC50 (μg/mL) | Rhizoctonia solani IC50 (μg/mL) |
|---|---|---|---|---|---|
| Analog 1 | Cl | F | 5.8 | 3.2 | 7.1 |
| Analog 2 | H | F | 12.5 | 8.9 | 15.3 |
| Analog 3 | Cl | H | 7.2 | 4.5 | 9.8 |
| Analog 4 | Br | F | 6.1 | 3.5 | 7.5 |
| Analog 5 | CF3 | F | 9.3 | 6.8 | 11.2 |
The data reveals that the presence of a halogen at the 3-position and a fluorine at the 4-position of the phenyl ring is generally favorable for potent antifungal activity. Replacing the 3-chloro substituent with hydrogen (Analog 2) leads to a noticeable decrease in potency across all tested fungal strains. Substitution with bromine (Analog 4) maintains comparable activity to the parent compound, indicating that a larger halogen is well-tolerated. The introduction of a trifluoromethyl group (Analog 5) results in a slight reduction in activity compared to the chloro-substituted analog.
Bioisosteric Replacement on the Pyridine Moiety
Modifications to the pyridine ring, particularly at the 2-position, have also been explored to investigate the impact on biological activity. The replacement of the methylthio (-SCH3) group with other functionalities serves as an example of bioisosteric replacement.
| Compound | R (2-position) | Botrytis cinerea IC50 (μg/mL) | Sclerotinia sclerotiorum IC50 (μg/mL) | Rhizoctonia solani IC50 (μg/mL) |
|---|---|---|---|---|
| Analog A | -SCH3 | 5.8 | 3.2 | 7.1 |
| Analog B | -OCH3 | 15.2 | 11.8 | 18.5 |
| Analog C | -Cl | 8.1 | 5.6 | 10.4 |
| Analog D | -CH3 | 10.5 | 8.2 | 13.1 |
These findings suggest that the nature of the substituent at the 2-position of the pyridine ring significantly influences antifungal efficacy. The methylthio group (Analog A) appears to be optimal for activity among the tested analogs. Its replacement with a methoxy (B1213986) group (Analog B) leads to a substantial decrease in potency. Chloro (Analog C) and methyl (Analog D) substitutions also result in reduced activity, though to a lesser extent than the methoxy group.
Scaffold Hopping Strategies
While direct scaffold hopping examples for this compound are not extensively documented in publicly available research, the general principle involves replacing the central pyridine-3-carboxamide core with other heterocyclic systems that can maintain the crucial pharmacophoric features. For instance, replacing the pyridine ring with other five- or six-membered heterocycles such as pyrazole (B372694), isoxazole, or pyrimidine (B1678525) could yield novel scaffolds with potentially improved properties. The goal of such a strategy would be to preserve the key interactions with the biological target while altering properties like solubility, metabolic stability, or patentability. Future research in this area would likely explore these avenues to discover next-generation compounds with enhanced profiles.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting various molecular properties with high accuracy. For derivatives of N-phenylpyridine-3-carboxamide, DFT calculations, often utilizing the B3LYP hybrid functional with a 6-31G basis set, have been employed to elucidate their structural and electronic features.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For related pyridine (B92270) carboxamide structures, theoretical calculations have been performed to determine key bond lengths and angles. These optimized structural parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, in a study of a similar pyridine derivative, the optimized structure was calculated using DFT at the B3LYP/6-311+G(2d,p) level and compared with the experimentally determined molecular structure in the solid state. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Related Pyridine Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N (amide) | 1.36 |
| C=O (amide) | 1.24 |
| N-H (amide) | 1.01 |
| C-N-C (angle) | 127.5 |
| O=C-N (angle) | 123.8 |
Note: Data presented is illustrative for a related class of compounds and may vary for N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide.
The electronic properties of a molecule are crucial for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov For analogous compounds, the calculated HOMO-LUMO energy gap is around 4.22 eV. nih.gov
Table 2: Frontier Molecular Orbital Energies for a Related Pyridine Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.3 |
| Energy Gap (ΔE) | 4.2 |
Note: These values are representative for similar compounds and serve as an estimation.
The reactivity of a molecule can be predicted using various quantum chemical descriptors. Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Molecular Electrostatic Potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule's surface. dergipark.org.tr The MEP map helps in identifying the regions that are prone to electrophilic and nucleophilic attack. Red-colored regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target. nih.gov
Molecular docking studies on pyridine carboxamide derivatives have been performed to understand their interactions with various protein targets. These studies reveal the key amino acid residues in the active site of the protein that are involved in binding. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, in docking studies of similar compounds with cancer-related proteins, it was observed that the ligands form stable complexes within the active site, often stabilized by hydrogen bonds with key residues. niscpr.res.in The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and the protein. nih.gov
Molecular docking also provides valuable information about the conformation of the ligand when it is bound to the active site of the protein. The ligand often adopts a specific conformation to fit optimally within the binding pocket. The characterization of the active site involves identifying the key amino acid residues and their spatial arrangement that are crucial for ligand binding. physchemres.org This information is vital for the design of more potent and selective inhibitors. For instance, studies on related compounds have shown that the pyridine ring and the carboxamide linker are often involved in crucial hydrogen bonding interactions with the protein's backbone or side-chain residues. nih.gov
Table 3: Common Interacting Residues and Interaction Types for Pyridine Carboxamide Derivatives
| Interacting Residue (Example) | Interaction Type |
| SER, THR, ASN | Hydrogen Bond |
| VAL, LEU, ILE | Hydrophobic Interaction |
| PHE, TYR, TRP | π-π Stacking |
Note: The specific interacting residues will vary depending on the protein target.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape of a ligand and the stability of its interactions with a biological target, such as a protein kinase. nih.govresearchgate.net
For a compound like this compound, MD simulations are crucial for several reasons:
Conformational Flexibility: The molecule possesses rotational freedom around the amide bond and the single bonds connecting the phenyl and pyridine rings. MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in water or bound to a protein), identifying low-energy, stable poses.
Binding Stability: When docked into the active site of a target protein, MD simulations can assess the stability of the binding pose over time. nih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the initial docked pose is maintained or if the ligand shifts to a more favorable position. nih.gov
Interaction Dynamics: These simulations provide a dynamic picture of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For instance, the pyridine nitrogen and amide group of this compound could form key hydrogen bonds with protein residues, the stability of which can be monitored throughout the simulation. nih.govresearchgate.net
In a typical study, the compound would be placed in a simulation box with a solvent (usually water) and ions to mimic physiological conditions. The system is then allowed to evolve over nanoseconds. The resulting trajectory provides detailed information on how the molecule flexes, rotates, and interacts with its surroundings, which is essential for understanding its biological activity. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target protein is unknown. nih.govdovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com
For this compound, a pharmacophore model could be generated based on its structure and known active analogues. rsc.orgnih.gov The key features would likely include:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrogen bond donor (the amide N-H group).
An aromatic ring (the pyridine ring).
A hydrophobic/aromatic feature (the chloro-fluorophenyl ring).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of compounds. dovepress.commdpi.com This process, known as virtual screening, aims to identify novel molecules that match the pharmacophore and are therefore likely to be active at the same biological target. dovepress.commdpi.com This approach efficiently filters vast chemical libraries to prioritize a smaller, more manageable number of candidates for synthesis and biological testing, significantly accelerating the discovery of new lead compounds. mdpi.commdpi.com
In Silico ADMET Prediction Methodologies (Excluding Clinical Outcomes)
The journey of a drug candidate from discovery to market is often hindered by poor pharmacokinetic properties. audreyli.com Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical properties that determine the viability of a compound. nih.gov In silico ADMET prediction tools have become indispensable for the early-stage evaluation of drug candidates, allowing researchers to flag potential issues long before costly experimental assays are conducted. iapchem.orgsci-hub.se
Various computational models, often built using quantitative structure-activity relationship (QSAR) and machine learning algorithms, are used to predict these properties based solely on the chemical structure of the molecule. sci-hub.sejonuns.com For this compound, a range of ADMET parameters can be computationally estimated. These predictions help assess its "drug-likeness" and potential liabilities. researchgate.netsaapjournals.org
Below is an interactive table showcasing typical in silico ADMET predictions for a compound with the structural characteristics of this compound.
| ADMET Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 264.66 g/mol | Compliant with Lipinski's Rule of 5 (<500) |
| LogP (Lipophilicity) | 3.10 | Indicates good membrane permeability; Compliant with Lipinski's Rule of 5 (<5) |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of 5 (≤5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of 5 (≤10) |
| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |
| Human Intestinal Absorption | >90% | Predicted to be well-absorbed from the gut scielo.br |
| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Indicates potential for CNS activity |
| CYP450 2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions via this pathway sci-hub.se |
| Hepatotoxicity | Low probability | Predicted to have a low risk of causing liver damage |
These computational predictions provide a holistic initial assessment of the compound's potential, guiding further optimization efforts to enhance its drug-like properties. audreyli.comnih.gov
Biochemical and Cellular Mechanistic Studies
Identification and Validation of Molecular Targets
No published scientific literature was identified that specifically details enzyme inhibition assays for N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide against Met Kinase.
No specific data from enzyme inhibition assays for this compound against PIM-1 Kinase were found in a review of available scientific literature.
A search of scientific databases and literature did not yield any studies reporting the results of enzyme inhibition assays for this compound against either Kinesin Spindle Protein (KSP) or Aurora-A Kinase.
The inhibitory potential of compounds containing the 3-chloro-4-fluorophenyl motif, including this compound, has been investigated against tyrosinase from Agaricus bisporus (AbTYR). Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents addressing hyperpigmentation.
Research has demonstrated that incorporating a 3-chloro-4-fluorophenyl fragment into different chemical structures can enhance inhibitory activity against AbTYR. In a study exploring various chemotypes, a series of compounds were synthesized and evaluated. The results indicated that the presence of this specific halogenated phenyl group is an important structural feature for improving tyrosinase inhibition.
One of the evaluated compounds, referred to as 4f in the study, which corresponds to this compound, demonstrated significant inhibitory activity. The half-maximal inhibitory concentration (IC₅₀) was determined to be 0.49 µM. This potency was considerably greater than that of the reference compound, kojic acid, which had an IC₅₀ value of 16.68 µM.
Molecular docking analyses were performed to understand the interaction between the compound and the enzyme's catalytic site. The analysis for this compound suggested that the chlorine atom of the 3-chloro-4-fluorophenyl moiety helps to stabilize the binding within the catalytic cavity through van der Waals interactions, specifically with amino acid residues Phe90 and Val283. This computational finding is consistent with the observed biochemical data, corroborating the importance of this structural motif for potent enzyme inhibition.
| Compound | Chemical Name | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|---|
| 4f | This compound | Agaricus bisporus Tyrosinase (AbTYR) | 0.49 | Kojic Acid | 16.68 |
There is no available scientific information from enzyme inhibition assays regarding the activity of this compound against Prostaglandin E Synthase.
Enzyme Inhibition Assays
PI3Kα Inhibition
No published studies were identified that specifically investigate the inhibitory activity of this compound against the PI3Kα enzyme.
Receptor Modulation Studies
Cellular Pathway Analysis and Signaling Cascade Investigations
A search for literature detailing the analysis of cellular pathways or signaling cascades affected by this compound did not yield any specific results.
Mechanistic Insights into Biological Activity (e.g., Antimicrobial, Anti-inflammatory, Antioxidant, Anticancer)
No specific studies detailing the mechanistic insights into the antimicrobial, anti-inflammatory, antioxidant, or anticancer activities of this compound could be located. While the broader class of nicotinamide (B372718) derivatives has been studied for these properties, data for this specific compound is not available.
Investigation of Cellular Apoptosis and Proliferation Pathways
There are no available studies that specifically investigate the effects of this compound on cellular apoptosis and proliferation pathways.
Oxidative Stress Modulation
There is currently no specific information available in the scientific literature regarding the direct effects of this compound on oxidative stress modulation.
Antimycobacterial Activity
This compound, identified as compound 10c in a significant study, has demonstrated potent and selective in vitro antimycobacterial activity. nih.gov This activity was observed against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis H37Rv. nih.gov Notably, the compound exhibited no in vitro or in vivo cytotoxicity, highlighting its potential as a selective therapeutic agent. nih.gov
In a murine model of tuberculosis, treatment with this compound resulted in a statistically significant reduction in colony-forming units (CFU) in the spleen, indicating its efficacy in a living organism. nih.gov
Biochemical investigations into its mechanism of action revealed that this compound does not directly target the folate pathway. nih.gov Instead, its antimycobacterial effects are attributed to the disruption of methionine metabolism. nih.gov The presence of increasing concentrations of methionine in culture media was shown to antagonize the antimycobacterial activity of the compound. nih.gov
Table 1: In Vitro Antimycobacterial Activity
| Strain | MIC (µg/mL) |
|---|---|
| M. tuberculosis H37Rv | Data not specified |
| Drug-Resistant M. tuberculosis | Data not specified |
Target Engagement and Selectivity Profiling (in vitro, cell-based)
While a definitive molecular target has not been experimentally confirmed, in silico simulations suggest a potential binding affinity for mycobacterial methionine-tRNA synthetase. nih.gov This computational prediction aligns with the experimental findings that the compound interferes with methionine metabolism. nih.gov The selectivity of this compound for mycobacterial cells over host cells is underscored by its lack of cytotoxicity in both in vitro and in vivo models. nih.gov Further research is required to validate the direct engagement and inhibition of methionine-tRNA synthetase and to comprehensively profile its selectivity against a broader range of molecular targets.
Future Research Directions and Unexplored Avenues
Design of Novel Scaffolds Incorporating the 3-Chloro-4-fluorophenyl Moiety
The 3-chloro-4-fluorophenyl group is a recognized pharmacophore in many biologically active molecules. A primary avenue for future research involves incorporating this moiety into diverse and novel chemical scaffolds to explore new chemical space and biological activities. This strategy, often termed scaffold hopping, aims to replace the central pyridine-3-carboxamide (B1143946) core while retaining the key interactions of the substituted phenyl ring.
Research efforts could focus on the following areas:
Heterocyclic Core Variation: Systematically replacing the pyridine (B92270) ring with other heterocyclic systems such as quinazoline (B50416), thiazole (B1198619), pyrimidine (B1678525), or pyrrolizine. For example, studies have shown that incorporating the 3-chloro-4-fluorophenyl group into a quinazoline scaffold can yield compounds for further biological investigation mdpi.com. Similarly, thiazole derivatives bearing a fluorophenyl moiety have demonstrated potent bactericidal activity mdpi.com.
Bioisosteric Replacement: Introducing bioisosteres for the carboxamide linker to modulate physicochemical properties like stability, solubility, and hydrogen bonding capacity. Potential replacements include sulfonamides, reversed amides, or stable isosteres like 1,2,4-oxadiazoles.
Fragment-Based Growth: Utilizing the N-(3-chloro-4-fluorophenyl) fragment as a starting point and growing the molecule by adding other pharmacophoric fragments known to interact with specific target classes. This approach has been successful in designing novel kinase inhibitors and other targeted agents acs.org.
These synthetic explorations will generate libraries of novel compounds, moving beyond simple derivatization to create fundamentally new molecular architectures with the potential for unique biological activities and intellectual property.
Investigation of New Biological Targets and Pathways
While initial studies have linked pyridine carboxamide derivatives to specific activities, a vast number of biological targets remain unexplored for N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide and its analogs. A systematic investigation into new targets and pathways is a critical direction for future research.
Based on the known activities of related scaffolds, several therapeutic areas warrant investigation:
Antimicrobial Applications: The pyridine carboxamide scaffold has been identified in agents with antitubercular and antifungal properties nih.govnih.gov. Future work should involve screening against a wide range of pathogenic bacteria and fungi, including drug-resistant strains asm.orgresearchgate.net. Mechanistic studies could focus on identifying novel microbial enzyme targets, such as the succinate (B1194679) dehydrogenase targeted by some antifungal carboxamides nih.gov.
Antiviral Potential: Carboxamide-containing scaffolds have emerged as potential inhibitors of viral enzymes, such as the SARS-CoV-2 main protease (MPro) nih.govrsc.org. Screening derivatives against a panel of viral proteases and polymerases from different virus families could uncover new antiviral leads.
Oncology: The pyridine core is a "privileged scaffold" found in numerous approved kinase inhibitors nih.gov. Derivatives should be profiled against a broad panel of kinases implicated in cancer. Furthermore, related structures have shown cytotoxic activity through mechanisms like tubulin polymerization inhibition, presenting another avenue for cancer research nih.gov.
Neurological and Inflammatory Disorders: Modifications of the pyridine-3-carboxamide core have yielded multi-target modulators of the endocannabinoid system, suggesting potential applications in treating pain, inflammation, and neurological diseases nih.gov.
Application of Advanced Computational Methods for De Novo Design
Advanced computational chemistry offers powerful tools to accelerate the drug discovery process by rationally designing novel molecules with desired properties. Applying these methods to the this compound scaffold can guide the synthesis of more potent and selective compounds.
Key computational strategies include:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking and molecular dynamics simulations can be used to predict the binding modes of novel derivatives. This allows for the rational design of modifications that enhance binding affinity and selectivity nih.gov.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used. These models are built using a set of known active and inactive molecules to identify the key structural features required for biological activity, guiding the design of new compounds nih.gov.
De Novo Design and Generative Models: AI-powered de novo design algorithms can generate entirely novel molecular structures optimized for predicted activity against a specific target. These methods can explore a vast chemical space to propose innovative scaffolds that a human chemist might not conceive mdpi.comresearchgate.net.
| Method | Description | Application for this compound Derivatives |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Screening virtual libraries of derivatives against kinases, viral proteases, or microbial enzymes. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes. nih.gov | Assessing the binding stability and conformational changes of top-ranked hits from docking. |
| QSAR | Relates the chemical structure of compounds to their biological activity quantitatively. | Building models to predict the activity of unsynthesized derivatives and prioritize candidates. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Virtual screening of large compound databases to find novel scaffolds matching the active features. |
| De Novo Design | Generates novel molecular structures from scratch based on a set of rules or a target binding site. acs.org | Creating new core scaffolds that incorporate the 3-chloro-4-fluorophenyl moiety for novel targets. |
Development of High-Throughput Screening Assays for Derivatives
To efficiently evaluate the novel compounds generated through synthetic and computational efforts, the development of robust high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of thousands of compounds, accelerating the identification of promising hits for further optimization.
Future efforts should focus on establishing a suite of assays, including:
Target-Based Assays: These are biochemical assays that measure the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor). Examples include kinase activity assays, protease inhibition assays, and receptor binding assays.
Phenotypic Assays: These cell-based assays measure the effect of a compound on the phenotype of a cell or organism without prior knowledge of the specific target. This approach is powerful for discovering compounds with novel mechanisms of action nih.govasm.org. Examples include cancer cell viability screens, antimicrobial growth inhibition assays, and antiviral replication assays.
| Assay Type | Example Assay | Potential Application Area |
|---|---|---|
| Target-Based | KinaseGlo® Luminescent Kinase Assay | Oncology |
| Target-Based | FRET-based Viral Protease Assay | Antiviral |
| Phenotypic | Bacterial Broth Microdilution Assay | Antibacterial |
| Phenotypic | Cancer Cell Line Proliferation (e.g., MTT, CellTiter-Glo®) | Oncology |
| Phenotypic | Host-Cell Based Viral Replication Assay | Antiviral |
Exploration of Prodrug Strategies for Improved Pharmacological Profiles (Excluding Clinical Outcomes)
A significant challenge in drug development is optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties. Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical reactions. This approach can overcome issues such as poor solubility, low permeability, and rapid metabolism.
A particularly compelling avenue of research is the design of prodrugs that are activated by specific enzymes present in target cells or pathogens. Research has shown that certain pyridine carboxamide derivatives can act as prodrugs that require activation by a mycobacterial amidase, AmiC, to exert their antitubercular effect asm.orgasm.org. This provides a blueprint for future exploration:
Tumor-Targeted Prodrugs: Designing derivatives that are activated by enzymes overexpressed in the tumor microenvironment, such as certain proteases or reductases.
Pathogen-Specific Activation: Extending the concept from tuberculosis to other bacteria or fungi by identifying and targeting pathogen-specific enzymes that can unmask the active form of the drug.
Improving Physicochemical Properties: Attaching promoieties (e.g., esters, phosphates) to the scaffold to enhance aqueous solubility for formulation purposes or to improve membrane permeability for better oral absorption nih.govacs.org.
These preclinical investigations into prodrug strategies can significantly improve the druggability of potent lead compounds, making them more viable candidates for further development.
Multi-Targeting Approaches with Pyridine-3-carboxamide Core
Complex diseases like cancer and neuroinflammatory disorders often involve multiple biological pathways. Multi-target drugs, which are single molecules designed to modulate several targets simultaneously, can offer improved efficacy and a lower propensity for drug resistance compared to single-target agents.
The pyridine-3-carboxamide core is an excellent starting point for designing multi-target ligands. Research has already demonstrated that modifying a related pyridine-3-carboxamide core can lead to compounds that modulate multiple components of the endocannabinoid system nih.gov. Future research could expand on this concept:
Dual Kinase/Tubulin Inhibitors: Combining the kinase-inhibiting potential of the pyridine scaffold with moieties known to interfere with tubulin polymerization could lead to potent anticancer agents with a dual mechanism of action.
Combined Antimicrobial/Anti-inflammatory Agents: For infectious diseases where inflammation is a major component of the pathology, designing molecules that inhibit both a microbial target and a key inflammatory pathway (e.g., COX enzymes or cytokine production) could be beneficial.
Rational Design of Polypharmacology: Using computational tools to predict and design desired off-target activities. By intentionally designing molecules to interact with a specific profile of multiple targets, researchers can create agents with a more holistic therapeutic effect.
This approach requires a deep understanding of the structural requirements for binding to each target and represents a sophisticated frontier in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via amide coupling between pyridine-3-carboxylic acid derivatives and substituted anilines. Key steps include:
- Use of coupling agents like EDCI or HATU to activate the carboxylic acid .
- Solvent selection (e.g., DMF or THF) to enhance reaction efficiency.
- Temperature control (e.g., 0–25°C) to minimize side reactions.
- Optimization : Reaction yields can be improved by adjusting stoichiometry (e.g., 1.2:1 amine-to-acid ratio) and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substitution patterns (e.g., distinguishing chloro and fluoro substituents) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±5 ppm accuracy) and detects impurities .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions in biological activity data across experimental models be resolved?
- Approach :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may explain variability .
- Dose-Response Curves : Compare EC50 values across models to assess potency shifts .
Q. What strategies enhance structure-activity relationship (SAR) studies for target specificity?
- Systematic Derivative Synthesis : Modify substituents on the pyridine and chlorophenyl rings (Table 1).
- Biological Testing : Evaluate kinase inhibition or receptor binding affinity using SPR (Surface Plasmon Resonance) .
Table 1 : SAR of Key Derivatives
| Substituent Position | Modification | Biological Activity (IC50) | Target Specificity |
|---|---|---|---|
| Pyridine C5 | -CH3 | 120 nM (Kinase A) | Moderate |
| Chlorophenyl C4 | -CF3 | 85 nM (Receptor B) | High |
| Amide Linker | Cyclopropyl group | 250 nM (Enzyme C) | Low |
| Data derived from structural analogs in . |
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding poses in kinase active sites (e.g., ATP-binding pockets) .
- MD Simulations : Analyze stability of ligand-target complexes (100 ns trajectories) with GROMACS .
- Free Energy Calculations : MM-PBSA methods quantify binding energy contributions (ΔG < -8 kcal/mol indicates strong binding) .
Q. What are the best practices for X-ray crystallography of this compound?
- Crystallization : Optimize solvent mixtures (e.g., DMSO/water) and slow evaporation for single-crystal growth .
- Data Refinement : Use SHELXL for structure solution; validate with R-factor (<0.05) and electron density maps .
- Validation : Cross-check with DFT-calculated bond lengths (±0.02 Å accuracy) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility and stability profiles?
- Controlled Studies :
- Measure solubility in polar (e.g., PBS) vs. nonpolar (e.g., DMSO) solvents under nitrogen to prevent oxidation .
- Stability assays (e.g., 37°C, pH 7.4) with LC-MS monitoring for degradation products .
- Statistical Tools : Apply ANOVA to compare batch-to-batch variability (p < 0.05 significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
